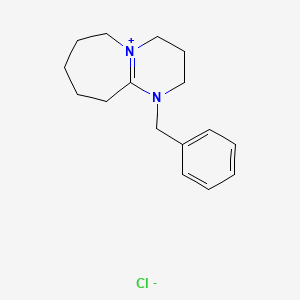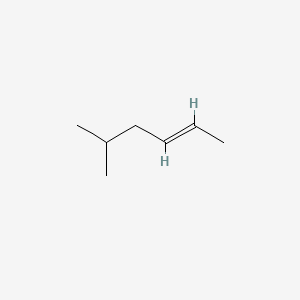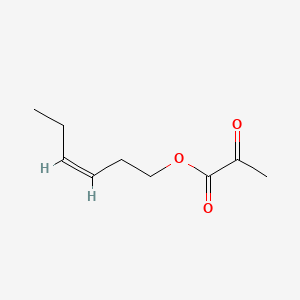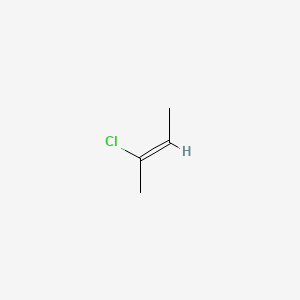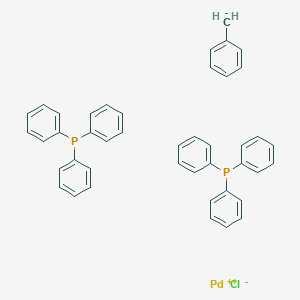
Methanidylbenzene;palladium(2+);triphenylphosphane;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This compound may be prepared by treating palladium (II) chloride with triphenylphosphine . Upon reduction with hydrazine in the presence of excess triphenylphosphine, the complex is a precursor to tetrakis (triphenylphosphine)palladium .Molecular Structure Analysis
The complex is composed of palladium and triphenylphosphine. It has the chemical formula PdCl2 (PPh3)2 and is often used as a catalyst in organic synthesis .Chemical Reactions Analysis
The complex is used as a pre-catalyst for a variety of coupling reactions . One of its primary applications is in carbon-carbon cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions .Physical And Chemical Properties Analysis
This complex is a colorless or white solid that is insoluble in water but soluble in organic solvents . It is stable up to 230°C, and its structure consists of a central palladium atom surrounded by two phosphorus atoms from the triphenylphosphine ligand and two chloride ions .Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Telomerization
Room-temperature ionic liquids are utilized as cosolvents in the palladium-catalyzed telomerization of butadiene with methanol, employing palladium(II) acetate and triphenylphosphine or sodium diphenylphosphinobenzene-3-sulfonate as catalysts. This process leads to the formation of methoxyoctadiene products, demonstrating the palladium complex's role in facilitating carbon-carbon bond formation in an environmentally benign solvent system. The ability to recycle the catalyst with little loss of activity highlights the efficiency and sustainability of this approach (Magna et al., 2003).
Reductive Carbonylation
The palladium-phenanthroline catalyst system is studied for the reductive carbonylation of nitrobenzene in methanol, yielding methyl N-phenylcarbamate along with minor products. This research emphasizes the fine balance between ligand properties and the reaction outcome, showcasing the palladium complex's role in the activation and transformation of nitro compounds to valuable carbamate esters (Wehman et al., 1995).
Cross-Coupling Reactions
Palladium complexes catalyze the coupling of tetraorganotin compounds with aryl and benzyl halides, with benzylchlorobis(triphenylphosphine)palladium(II) identified as the catalyst of choice. This method tolerates various functional groups and generally yields high amounts of cross-coupled products, illustrating the palladium complex's utility in forming C-C bonds across a range of substrates (Milstein & Stille, 1979).
Polyphosphazene Palladium(II) Complexes
The study of palladium(II) complexes with polyphosphazene highlights the unique interactions between palladium chloride and polymeric materials. These complexes demonstrate enhanced thermomechanical properties and suggest potential applications in materials science, particularly in modifying polymers for specific mechanical and thermal characteristics (Das et al., 1997).
Catalytic Synthesis of Methyl Propionate
Ferrocenylmethylphosphanes ligands are applied in the palladium-catalyzed synthesis of methyl propionate from carbon monoxide, methanol, and ethene. This research provides insight into the design of novel ligands for palladium catalysis, showcasing their role in synthesizing key intermediates for the production of valuable chemicals (Butler et al., 2004).
Zukünftige Richtungen
The complex is used as a catalyst in various organic synthesis reactions. Its application in synthesizing antiviral compounds is essential for the development of effective treatments . The future directions of this compound could involve further exploration of its catalytic properties and potential applications in the synthesis of other organic compounds .
Eigenschaften
CAS-Nummer |
22784-59-4 |
|---|---|
Produktname |
Methanidylbenzene;palladium(2+);triphenylphosphane;chloride |
Molekularformel |
C43H37ClP2Pd |
Molekulargewicht |
757.6 g/mol |
IUPAC-Name |
methanidylbenzene;palladium(2+);triphenylphosphane;chloride |
InChI |
InChI=1S/2C18H15P.C7H7.ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;/h2*1-15H;2-6H,1H2;1H;/q;;-1;;+2/p-1 |
InChI-Schlüssel |
AVPBPSOSZLWRDN-UHFFFAOYSA-M |
SMILES |
[CH2-]C1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Pd+2] |
Kanonische SMILES |
[CH2-]C1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



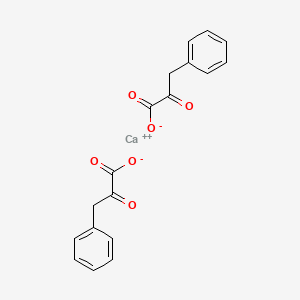
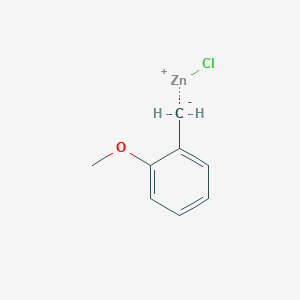
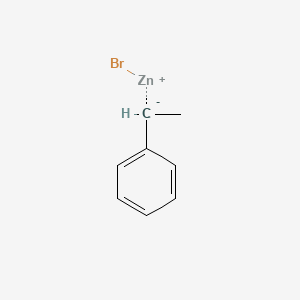

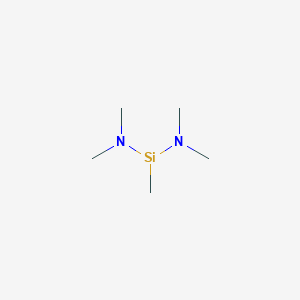
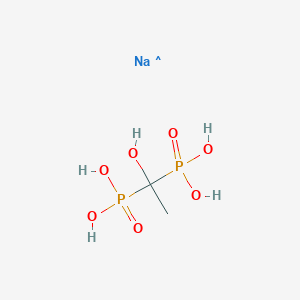
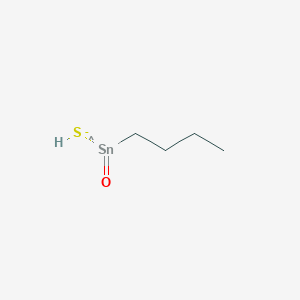
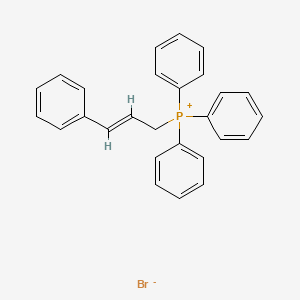

![4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B1588148.png)
